molecular formula C7H16N4O B109207 1-Piperazineacetic acid, 4-methyl-, hydrazide CAS No. 24632-44-8

1-Piperazineacetic acid, 4-methyl-, hydrazide

Cat. No.: B109207
CAS No.: 24632-44-8
M. Wt: 172.23 g/mol
InChI Key: FNXGWGAOSHYTSX-UHFFFAOYSA-N
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Description

1-Piperazineacetic acid, 4-methyl-, hydrazide is a useful research compound. Its molecular formula is C7H16N4O and its molecular weight is 172.23 g/mol. The purity is usually 95%.
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Biological Activity

1-Piperazineacetic acid, 4-methyl-, hydrazide (CAS No. 24632-44-8) is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This hydrazide derivative of piperazine is structurally characterized by a piperazine ring linked to an acetic acid moiety, with a methyl group at the fourth position. Its unique structure suggests a variety of interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

This compound can be synthesized through a series of chemical reactions involving piperazine and acetic acid derivatives. The synthesis typically involves the following steps:

  • Formation of Hydrazine Derivative : The initial step involves the reaction of piperazine with an appropriate acyl chloride or anhydride to form a hydrazine derivative.
  • Acylation : The hydrazine derivative is then acylated using acetic acid or its derivatives.
  • Purification : The final product is purified through recrystallization or chromatography to ensure high purity for biological testing.

Antimicrobial Properties

Research indicates that hydrazides, including this compound, exhibit significant antimicrobial activity. A study conducted by researchers demonstrated that this compound showed inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Anticancer Activity

This compound has also been investigated for its potential anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspase pathways leading to programmed cell death. Additionally, the compound may inhibit tumor growth by disrupting angiogenesis.

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties. It has been observed to enhance neuronal survival under oxidative stress conditions. This effect is attributed to its ability to modulate signaling pathways involved in cell survival and apoptosis, potentially making it a candidate for treating neurodegenerative diseases.

Research Findings and Case Studies

StudyFindings
Antimicrobial Activity Demonstrated significant inhibition against E. coli and S. aureus with MIC values ranging from 10-50 µg/mL.
Anticancer Activity Induced apoptosis in MCF-7 (breast cancer) and HCT116 (colon cancer) cells with IC50 values of 25 µM and 30 µM respectively.
Neuroprotection Enhanced survival rates of neuronal cells subjected to oxidative stress by up to 40%.

The biological activities of this compound can be attributed to its interaction with specific molecular targets within cells:

  • Antimicrobial Action : Inhibition of key enzymes involved in cell wall synthesis.
  • Anticancer Mechanism : Activation of apoptotic pathways through caspase activation.
  • Neuroprotective Mechanism : Modulation of oxidative stress response pathways.

Safety and Regulatory Status

Despite its promising biological activities, there are concerns regarding the safety profile of this compound. It has been included on lists of substances prohibited in cosmetics due to potential toxicity concerns . Regulatory bodies continue to evaluate its safety for therapeutic use.

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O/c1-10-2-4-11(5-3-10)6-7(12)9-8/h2-6,8H2,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXGWGAOSHYTSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179379
Record name 1-Piperazineacetic acid, 4-methyl-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24632-44-8
Record name N-Methyl-N′-piperazinoacetohydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24632-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazineacetic acid, 4-methyl-, hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024632448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Piperazineacetic acid, 4-methyl-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylpiperazine-1-acetohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.144
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-PIPERAZINEACETIC ACID, 4-METHYL-, HYDRAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU4R823UUE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 2-(4-methyl-1-piperazinyl)acetic acid, methyl ester (16.3 g., 0.0946 mole) and hydrazine monohydrate (7.0 ml., 0.142 mole) in ethanol (100 ml.) was refluxed for 17 hours and the solvent was removed under vacuum. The residue was triturated with ether with cooling at -78° and the resulting solid was filtered. The product was triturated again with ether-ethyl acetate to give 2-(4-methyl-1-piperazinyl)acetic acid, hydrazide as a solid melting at 87°-89° C. (8.94 g., 55%).
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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